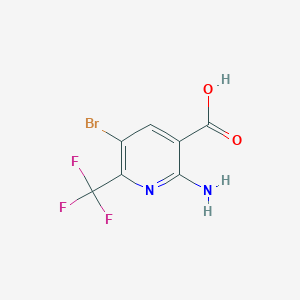

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, nitro derivatives, and various coupled products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative that has an amino group at the 2-position, a bromine atom at the 5-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position of the pyridine ring. This combination of functional groups gives the compound unique chemical properties and makes it potentially useful in pharmaceuticals and agrochemicals.

Reactions

this compound can undergo different types of reactions using common reagents such as potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The resulting products are dependent on the reaction conditions and the reagents used.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes.

Applications

this compound is useful as an intermediate for the synthesis of agricultural chemicals and medicines .

Comparison with Similar Compounds

The presence of both an amino group and a carboxylic acid group in this compound distinguishes it from similar compounds and allows for a broader range of chemical transformations and applications.

| Compound Name | Unique Features |

|---|---|

| This compound | Contains both amino and carboxylic acid groups; unique bromine substitution enhances reactivity. |

| 2-Amino-4-(trifluoromethyl)pyridine-3-carboxylic acid | Lacks bromine; primarily focuses on trifluoromethyl functionality without additional halogenation. |

| 2-(Trifluoromethyl)pyridine-3-carboxylic acid | Simplified structure; lacks amino functionality which limits its reactivity compared to others. |

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-bromo-6-(trifluoromethyl)pyridine

- 2-Amino-6-(trifluoromethyl)pyridine-3-carboxylic acid

- 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups on the same pyridine ring, along with the trifluoromethyl and bromo substituents. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Biological Activity

2-Amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid is a pyridine derivative notable for its unique combination of functional groups, including an amino group, a bromine atom, a trifluoromethyl group, and a carboxylic acid group. This compound's structure enhances its chemical reactivity and potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for developing therapeutic agents and understanding its mechanisms of action.

The compound has the following chemical formula and characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₇H₄BrF₃N₂O₂ |

| Molecular Weight | 285.02 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1438256-92-8 |

The presence of the trifluoromethyl group is particularly significant as it often enhances the biological activity of compounds by improving their metabolic stability and bioavailability .

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Chlamydia, demonstrating selective action against pathogens . The incorporation of polar functionalities like trifluoromethyl groups has been linked to improved aqueous solubility and enhanced antimicrobial potency .

Interaction with Biological Macromolecules

Complexes formed with this compound have shown promising interactions with biomolecules such as bovine serum albumin (BSA) and calf thymus DNA (CT-DNA). These interactions are characterized by significant binding constants (10⁵–10⁶ L mol⁻¹), indicating strong affinity and potential for therapeutic applications . The binding occurs through intercalation, which is crucial for designing drugs that target DNA.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the trifluoromethyl group at the 6-position enhances the compound's potency. Comparative analysis with non-fluorinated analogs shows that the trifluoromethyl substitution can increase inhibitory effects on various biological targets by several folds .

Case Studies

- Antiparasitic Activity : A study evaluating pyridine derivatives showed that compounds with similar structures exhibited varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of a trifluoromethyl group was associated with improved efficacy (EC₅₀ values in low micromolar range) compared to their non-fluorinated counterparts .

- Cancer Research : In cancer studies, certain derivatives demonstrated cytotoxic effects on cancer cell lines. The trifluoromethyl substitution was linked to enhanced metabolic stability, suggesting a potential pathway for developing anticancer agents .

Properties

Molecular Formula |

C7H4BrF3N2O2 |

|---|---|

Molecular Weight |

285.02 g/mol |

IUPAC Name |

2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-3-1-2(6(14)15)5(12)13-4(3)7(9,10)11/h1H,(H2,12,13)(H,14,15) |

InChI Key |

BXSODHTWCPAUIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=C1Br)C(F)(F)F)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.